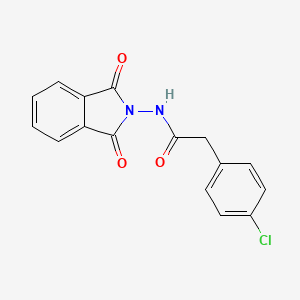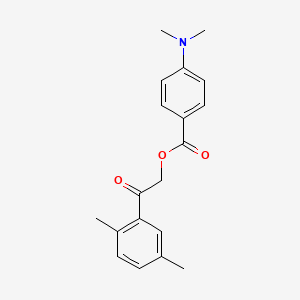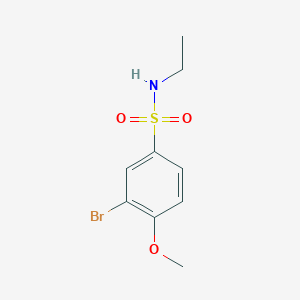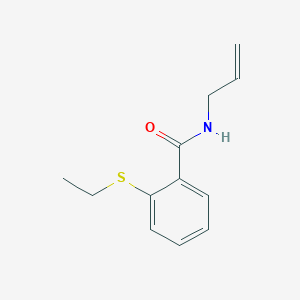![molecular formula C16H12ClN3O B5719596 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5719596.png)
3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone
説明
3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone, also known as CBAQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
作用機序
The exact mechanism of action of 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression. Additionally, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), which is involved in angiogenesis.
Biochemical and Physiological Effects:
3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone inhibits the proliferation of cancer cells and induces apoptosis. Additionally, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to inhibit angiogenesis by inhibiting the migration and tube formation of endothelial cells. In vivo studies have shown that 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone possesses anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the infiltration of immune cells into inflamed tissues.
実験室実験の利点と制限
One of the advantages of using 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been extensively studied, and its biological activities are well characterized. However, one limitation of using 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability.
将来の方向性
There are several future directions for the study of 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone and to identify its molecular targets. Furthermore, the potential therapeutic applications of 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone in various diseases, such as cancer and fibrosis, should be further explored.
合成法
3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone can be synthesized through a multi-step process starting with 2-chlorobenzaldehyde and 2-aminobenzamide. The first step involves the condensation of these two compounds in the presence of acetic acid to form 2-(2-chlorobenzylidene)aminobenzamide. This intermediate is then reacted with methyl anthranilate in the presence of sulfuric acid to form the final product, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone.
科学的研究の応用
3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to possess anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to possess anti-fibrotic effects by inhibiting the expression of fibrotic markers in hepatic stellate cells.
特性
IUPAC Name |
3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c1-11-19-15-9-5-3-7-13(15)16(21)20(11)18-10-12-6-2-4-8-14(12)17/h2-10H,1H3/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLGHJROOAYBMJ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324475 | |
| Record name | 3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one | |
CAS RN |
112447-50-4 | |
| Record name | 3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B5719577.png)



![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)
